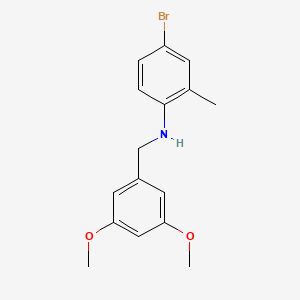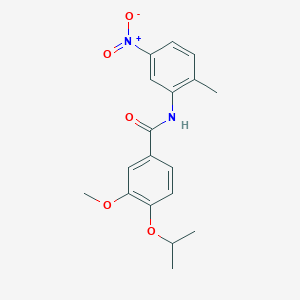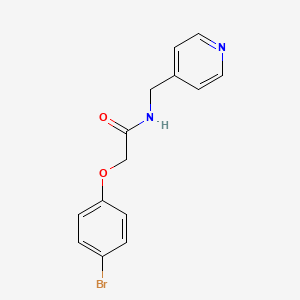
N-2-biphenylyl-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 is currently being investigated as a potential cancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-2-biphenylyl-4-methyl-3-nitrobenzamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can eventually lead to cell death. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition, as they rely on alternative DNA repair mechanisms to survive.
Biochemical and Physiological Effects
N-2-biphenylyl-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the immune response against cancer cells, potentially contributing to its antitumor effects. However, N-2-biphenylyl-4-methyl-3-nitrobenzamide can also cause some toxicity, particularly in the bone marrow and gastrointestinal tract, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-4-methyl-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PARP enzymes. It can be used to study the role of PARP enzymes in DNA repair and cancer biology, as well as to test the efficacy of PARP inhibitors in various cancer models. However, N-2-biphenylyl-4-methyl-3-nitrobenzamide can also be expensive and difficult to obtain, which may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-4-methyl-3-nitrobenzamide and PARP inhibitors in general. These include:
1. Combination therapies: N-2-biphenylyl-4-methyl-3-nitrobenzamide has been shown to enhance the efficacy of DNA-damaging agents, but its potential in combination with other targeted therapies, such as immune checkpoint inhibitors, is still being explored.
2. Biomarker identification: Identifying biomarkers that can predict response to PARP inhibitors, such as BRCA1/2 mutations, can help to optimize patient selection and treatment strategies.
3. Resistance mechanisms: Resistance to PARP inhibitors can develop over time, and understanding the mechanisms of resistance can help to develop strategies to overcome it.
4. New PARP inhibitors: Developing new PARP inhibitors with improved potency, selectivity, and toxicity profiles can further enhance their clinical utility.
In conclusion, N-2-biphenylyl-4-methyl-3-nitrobenzamide is a potent PARP inhibitor with promising potential as a cancer therapy. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown efficacy in preclinical and clinical settings. Future research directions include combination therapies, biomarker identification, resistance mechanisms, and development of new PARP inhibitors.
Métodos De Síntesis
N-2-biphenylyl-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-bromobiphenyl with 4-methyl-3-nitrobenzoic acid, followed by reduction and amide formation. The synthesis has been optimized to produce high yields of pure N-2-biphenylyl-4-methyl-3-nitrobenzamide, and the resulting compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1/2 genes. N-2-biphenylyl-4-methyl-3-nitrobenzamide has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in various cancer models. Clinical trials have demonstrated promising results in patients with advanced or refractory solid tumors, including ovarian and breast cancers.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-11-12-16(13-19(14)22(24)25)20(23)21-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQRMSVWLOPBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)


![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)


![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)

